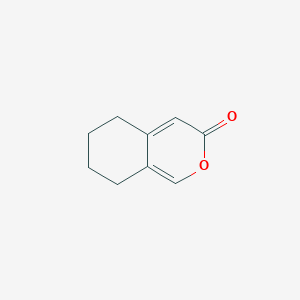

5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroisochromen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXUXEAONYVPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=COC(=O)C=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6,7,8 Tetrahydro 3h 2 Benzopyran 3 One and Its Analogs

Classical Synthetic Routes to the 2-Benzopyran-3-one Skeleton

Classical synthetic routes have long provided the foundation for constructing the 2-benzopyran-3-one skeleton. These methods, including multi-component reactions, annulation strategies, and cyclocondensation approaches, are well-established and continue to be valuable in organic synthesis.

Multi-Component Reactions for Tetrahydrobenzopyran Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.govmasterorganicchemistry.com This approach is particularly effective for the synthesis of tetrahydrobenzo[b]pyran derivatives, which are structural analogs of 5,6,7,8-tetrahydro-3H-2-benzopyran-3-one.

A common MCR for synthesizing tetrahydrobenzo[b]pyrans involves the one-pot condensation of an aromatic aldehyde, a C-H activated acid like malononitrile (B47326) or ethyl cyanoacetate, and a cyclic 1,3-dicarbonyl compound such as 1,3-cyclohexanedione (B196179) or dimedone. wikipedia.orgresearchgate.netnih.gov The reaction is often facilitated by a catalyst and can be performed under various conditions. For instance, a facile and efficient protocol has been developed using MgSO4 in dimethyl sulfoxide (B87167) (DMSO), which offers good functional group tolerance and high yields in a short time. nih.gov Another approach utilizes a Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst under ultrasonic irradiation or reflux conditions in water, highlighting a green chemistry perspective. nih.gov

The general mechanism for this three-component reaction is proposed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and the active methylene (B1212753) compound. researchgate.net This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting arylidene intermediate. The final step involves an intramolecular cyclization and dehydration to afford the tetrahydrobenzo[b]pyran derivative. researchgate.net

Table 1: Examples of Multi-Component Reactions for Tetrahydrobenzopyran Derivatives

| Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Cyclohexanone | Triethylamine, Ethanol, Reflux | 2-Amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 66 |

| 4-Methoxybenzaldehyde | Malononitrile | Cyclohexanone | Triethylamine, Ethanol, Reflux | 2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 70 |

| Various Aromatic Aldehydes | Malononitrile | Dimedone | Fe3O4@SiO2–imid–PMAn, Water, Ultrasonic | Various Tetrahydrobenzo[b]pyran Derivatives | High |

| Aromatic Aldehydes | Malononitrile | 1,3-Cyclohexanedione | Triethylbenzylammonium chloride (TEBA), Water, 90 °C | 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles | Excellent |

Annulation Strategies

Annulation, the formation of a new ring onto a pre-existing molecule, is a powerful tool in the synthesis of cyclic compounds. The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to create a six-membered ring. masterorganicchemistry.comwikipedia.org This strategy can be conceptually applied to the synthesis of the this compound skeleton, although direct examples for this specific compound are not prevalent in the literature. The general approach would involve the reaction of a suitable enolate with an α,β-unsaturated carbonyl compound to construct the fused ring system.

More modern annulation techniques often employ transition metal catalysts, such as palladium, to facilitate the reaction. acs.org Palladium-catalyzed annulation reactions can proceed through various mechanisms, including sequential C-H activation. acs.org For instance, palladium-catalyzed oxidative annulation has been utilized to synthesize [l]benzopyrano[4,3-b]pyrrol-4-ones from 4-amino-2H-benzopyran-2-ones and alkynes. While this example leads to a different heterocyclic system, it demonstrates the potential of palladium catalysis in constructing fused benzopyran structures.

Cyclocondensation Approaches

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or an alcohol. These reactions are fundamental in heterocyclic synthesis. The synthesis of the 2-benzopyran-3-one skeleton can be achieved through the cyclocondensation of appropriate precursors.

For example, a three-component cyclocondensation of 5-nitrothiophene-2-carbaldehyde, cyclohexanone, and 5-aminotetrazole (B145819) has been shown to selectively produce a linearly fused hexahydrotetrazolo[5,1-b]-quinazoline. researchgate.net While this product is different from the target molecule, the underlying principle of combining a ketone, an aldehyde, and a third component to build a fused heterocyclic system is relevant. The proposed mechanism involves the initial formation of a Schiff base, followed by the addition of the ketone and subsequent cyclization. researchgate.net

In the context of synthesizing pyrazole (B372694) derivatives, a related heterocyclic system, cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a common method. researchgate.net This highlights the utility of 1,3-dicarbonyls as key intermediates in the formation of heterocyclic rings. Conceptually, a suitably substituted cyclohexane-1,3-dione could serve as a precursor for the this compound core through a cyclocondensation pathway with an appropriate C2-synthon.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Microwave-assisted synthesis and reactions in aqueous or catalyst-free conditions are at the forefront of these green chemistry initiatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. juniperpublishers.comresearchgate.net This is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. juniperpublishers.com

The synthesis of tetrahydrobenzo[b]pyran derivatives has been successfully achieved using microwave-assisted multi-component reactions. wikipedia.org In one example, eleven new tetrahydrobenzo[b]pyran derivatives were synthesized via a three-component reaction of different aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione in water under catalyst-free microwave irradiation. This method not only accelerates the reaction but also aligns with the principles of green chemistry by using water as a solvent and avoiding a catalyst. wikipedia.org

Microwave-assisted synthesis has also been applied to the preparation of other related heterocyclic systems, such as 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines, demonstrating the broad applicability of this technology in heterocyclic chemistry. researchgate.netchim.it

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Synthesis of N-alkylated 2-pyridones | 180 min, 65-77% yield | 15 min, 81-94% yield |

| Synthesis of Tetrahydrobenzo[b]pyrans | Several hours, moderate yields | Minutes, high yields |

| Synthesis of Tetrahydro-1,3-thiazepines | Long reaction times, harsh conditions | 8 min, 73% yield (solvent-free) |

Catalyst-Free and Aqueous Media Syntheses

The development of catalyst-free reactions and the use of water as a solvent are key areas of green chemistry research. These approaches aim to reduce the environmental impact of chemical synthesis by eliminating the need for often toxic and expensive catalysts and organic solvents.

Several catalyst-free methods for the synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media have been reported. researchgate.netrsc.org For instance, the three-component reaction of aromatic aldehydes, malononitrile, and 1,3-cyclohexanediones can be carried out in water in the presence of triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst, which facilitates the reaction in the aqueous medium. researchgate.net Even more impressively, some syntheses of tetrahydrobenzo[b]pyrans have been achieved in water under catalyst-free conditions, particularly when combined with microwave irradiation. wikipedia.org

The use of aqueous media is not limited to multi-component reactions. Catalyst-free synthesis of trisubstituted tetrahydrothiophenes has been developed via a cascade sulfa-Michael/aldol type reaction in water, showcasing the potential of water to promote complex organic transformations. researchgate.net Similarly, a catalyst-free synthesis of functionalized dihydrothiopyrans has been achieved in an aqueous medium through a Knoevenagel-thio-Diels-Alder dimerization. These examples underscore a growing trend towards the use of environmentally benign reaction conditions for the synthesis of diverse heterocyclic compounds.

Catalytic Strategies (e.g., Palladium-Catalyzed, Ionic Liquid Catalysis)

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Palladium catalysis and the use of ionic liquids have emerged as powerful tools in the synthesis of isocoumarin (B1212949) and dihydroisocoumarin scaffolds.

Palladium-Catalyzed Synthesis in Ionic Liquids:

A notable strategy for the synthesis of isocoumarins involves a palladium-catalyzed oxidative coupling of benzoic acids with vinylarenes or acrylates. This reaction can be effectively carried out in an ionic liquid, such as molten tetrabutylammonium (B224687) acetate (B1210297) (TBAA), which acts as both the solvent and a promoter. bohrium.com The use of TBAA allows for a significant reduction in the amount of the palladium catalyst (as low as 0.5 mol% of palladium acetate) compared to similar reactions in molecular solvents. bohrium.com The reaction typically employs oxygen as the terminal oxidant, with a copper salt like copper(II) acetate serving as a co-catalyst to reoxidize the palladium. bohrium.com

This method proceeds via a selective C-H bond activation at the ortho position of the benzoic acid, followed by coupling with the alkene. The ionic liquid is believed to facilitate the C-H bond cleavage by forming an ion pair with the benzoic acid, which enhances its coordination to the palladium center. bohrium.com While this method directly yields isocoumarins (the unsaturated analogs), subsequent reduction steps can provide access to dihydroisocoumarins like this compound.

| Benzoic Acid Derivative | Alkene | Catalyst System | Ionic Liquid | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Benzoic acid | Styrene | Pd(OAc)2/Cu(OAc)2/O2 | TBAA | Isocoumarin | 85 |

| 4-Methylbenzoic acid | Styrene | Pd(OAc)2/Cu(OAc)2/O2 | TBAA | Isocoumarin | 78 |

| 4-Methoxybenzoic acid | Styrene | Pd(OAc)2/Cu(OAc)2/O2 | TBAA | Isocoumarin | 75 |

| Benzoic acid | Ethyl acrylate | Pd(OAc)2/Cu(OAc)2/O2 | TBAA | Phthalide | 70 |

Ionic Liquid Catalysis:

Brønsted acidic and basic ionic liquids have also been employed as catalysts for the synthesis of related coumarin (B35378) and pyran derivatives, often under solvent-free conditions. cjcatal.comresearchgate.netnih.gov For instance, Brønsted acidic ionic liquids like N-methyl-2-pyrrolidonium hydrogen sulfate (B86663) can efficiently catalyze the Pechmann condensation of phenols with β-keto esters to produce coumarins. cjcatal.com Similarly, Brønsted basic ionic liquids can promote multi-component reactions to form complex pyran systems. cjcatal.com These methods highlight the versatility of ionic liquids as environmentally benign catalysts that can be easily recovered and reused, although their direct application to the synthesis of this compound specifically is an area for further exploration.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure dihydroisocoumarins is of great interest, as the stereochemistry often dictates the biological activity. Organocatalysis has proven to be a particularly effective strategy for achieving high levels of stereocontrol in the synthesis of these chiral heterocycles.

Various types of organocatalysts have been successfully applied to the asymmetric synthesis of 3,4-dihydrocoumarins, which are structurally analogous to the target compound. These include:

Bifunctional Amine-Thiourea Organocatalysts: Catalysts like the Takemoto catalyst have been used in asymmetric domino Michael-acetalization reactions. For example, the reaction of 2-hydroxynitrostyrene with 2-oxocyclohexanecarbaldehyde, followed by an oxidation step, can yield spiro-dihydrocoumarin derivatives with excellent diastereo- and enantioselectivities (up to >99% ee). nih.gov

N-Heterocyclic Carbenes (NHCs): Chiral NHCs derived from amino acids, such as L-phenylalanine, can catalyze the direct annulation of phenols with enals to produce 4-aryl-3,4-dihydrocoumarins in good to excellent yields and high enantioselectivity. nih.gov

Squaramide-based Catalysts: Chiral squaramide derivatives have been utilized in stereoselective [4+2] cycloaddition reactions between 2,4-dienals and coumarin-based substrates to construct complex 3,4-dihydrocoumarins. beilstein-journals.org

These organocatalytic approaches typically involve the activation of one of the reactants through the formation of a reactive intermediate (e.g., an enamine or iminium ion) and the direction of the stereochemical outcome through a well-organized, hydrogen-bonded transition state. beilstein-journals.org

| Reaction Type | Catalyst Type | Key Reactants | Product Type | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Michael-Acetalization | Bifunctional Amine-Thiourea | 2-Hydroxynitrostyrene, 2-Oxocyclohexanecarbaldehyde | Spiro-dihydrocoumarin | >99 |

| Annulation | N-Heterocyclic Carbene (NHC) | Phenols, Enals | 4-Aryl-3,4-dihydrocoumarin | up to 99 |

| [4+2] Cycloaddition | Squaramide | 2,4-Dienals, 3-Coumarincarboxylates | Dihydrocoumarin-fused cyclohexene (B86901) | up to 98 |

Utilizing Natural Product Precursors in Dihydroisocoumarin Synthesis

Dihydroisocoumarins are a class of naturally occurring lactones found in a wide variety of sources, including fungi, plants, and bacteria. nih.gov This natural abundance provides an alternative and potentially more sustainable route to their synthesis by utilizing precursors derived from these organisms.

Fungal Metabolites:

Fungi are prolific producers of structurally diverse isocoumarins and dihydroisocoumarins. nih.govrsc.org These compounds are typically biosynthesized via the polyketide synthase (PKS) pathway. rsc.org For example, fusamarin is a dihydroisocoumarin isolated from the plant-pathogenic fungus Fusarium mangiferae. rsc.org Genome mining has become a powerful tool to identify the biosynthetic gene clusters responsible for producing these compounds. acs.org By understanding and harnessing these enzymatic pathways, it is possible to produce specific dihydroisocoumarin scaffolds through fermentation or to use isolated fungal metabolites as starting materials for semi-synthetic modifications.

Plant-Derived Precursors:

Certain plants are also rich sources of dihydroisocoumarins. The leaves of Hydrangea macrophylla var. thunbergii, for instance, contain significant quantities of compounds like hydrangenol (B20845) and phyllodulcin. nih.gov Research has shown that callus induction from these plant leaves can be a viable method for producing these dihydroisocoumarin precursors. nih.gov By optimizing the phytohormone concentrations in the culture media, significant yields of specific compounds can be achieved. nih.gov These plant-derived molecules can then be isolated and used as advanced intermediates in the synthesis of other dihydroisocoumarin analogs.

| Natural Source Type | Organism Example | Precursor/Compound Example | Synthetic Utility |

|---|---|---|---|

| Fungus | Fusarium mangiferae | Fusamarin | Scaffold for semi-synthesis |

| Fungus | Aspergillus similanensis | Similanpyrone C | Lead compound for derivatization |

| Plant | Hydrangea macrophylla | Hydrangenol | Starting material for synthesis |

| Plant | Hydrangea macrophylla | Phyllodulcin | Starting material for synthesis |

Chemical Reactivity and Transformations of 5,6,7,8 Tetrahydro 3h 2 Benzopyran 3 One

Lactone Ring Opening Reactions

The cleavage of the ester bond in the six-membered lactone ring is a characteristic transformation, which can be initiated by various reagents and conditions.

Nucleophilic attack on the electrophilic carbonyl carbon is a common route to ring-opening. This process involves the cleavage of the acyl-oxygen bond, leading to acyclic carboxylic acid derivatives. The reaction is typically initiated by strong nucleophiles or is catalyzed by base.

Common nucleophiles that can effect this transformation include:

Hydroxide ions (Saponification): In the presence of a base like sodium hydroxide, the lactone undergoes hydrolysis to form the corresponding sodium carboxylate salt of a (2-(hydroxymethyl)cyclohex-1-en-1-yl)acetic acid. Subsequent acidification yields the carboxylic acid.

Organometallic Reagents: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl group. While this can lead to other reactions, under conditions that favor ring-opening, they can produce ketones or tertiary alcohols after a second addition. Nickel-catalyzed cross-coupling reactions with organozinc reagents have been shown to open lactone rings stereospecifically, affording enantioenriched carboxylic acids. nih.gov

Nitrogen Nucleophiles: Amines and hydrazines can react to form amides and hydrazides, respectively. For instance, transformations of similar 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with various hydrazines have been shown to be highly selective, sometimes leading to ring-opened products or subsequent cyclizations to form new heterocyclic systems like quinolines. researchgate.net

| Nucleophile | General Product | Reaction Conditions |

|---|---|---|

| OH⁻ (e.g., NaOH) | Carboxylate Salt / Carboxylic Acid | Aqueous base, followed by acid workup |

| RMgX (Grignard Reagent) | Acyclic Ketone / Tertiary Alcohol | Anhydrous ether or THF |

| R₂Zn (Organozinc) | Carboxylic Acid (after coupling) | Nickel catalyst (e.g., Ni(cod)₂) nih.gov |

| RNH₂ (Primary Amine) | Acyclic Amide | Heating, may require catalyst |

| N₂H₄ (Hydrazine) | Acyclic Hydrazide | Typically in an alcohol solvent researchgate.net |

Under acidic conditions, the lactone ring can be opened, most commonly via hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water or an alcohol, can then attack the activated carbonyl. This process is reversible and typically requires heat to proceed to completion. For example, acid-catalyzed condensation of related dihydropyran systems with binucleophiles can lead to ring-opening followed by the formation of new fused rings. youtube.com In some cases, strong acids can catalyze rearrangements in related bicyclic systems, suggesting that the carbocation intermediates formed during acid catalysis could lead to complex structural transformations. youtube.com

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and Lewis bases, are capable of activating and cleaving small molecules and various chemical bonds, including the C–O bonds in cyclic ethers and esters. researchgate.nethelsinki.fi The general mechanism for lactone ring-opening by an FLP involves the Lewis acid (e.g., a bulky borane (B79455) like B(C₆F₅)₃) coordinating to and activating the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon. Simultaneously, the sterically hindered Lewis base (e.g., a bulky phosphine (B1218219) like P(t-Bu)₃) attacks the endocyclic C-O bond, leading to heterolytic cleavage of the ring. organic-chemistry.org This process generates a zwitterionic intermediate. While direct studies on 5,6,7,8-tetrahydro-3H-2-benzopyran-3-one may be limited, this methodology has been successfully applied to the ring-opening of other lactones and cyclic ethers like THF. organic-chemistry.org

The stability of the lactone ring in this compound is influenced by several factors:

Ring Strain: As a six-membered ring (a δ-lactone), it possesses relatively low ring strain compared to smaller lactones (β- or γ-lactones), contributing to its moderate stability.

Electronic Effects: The endocyclic oxygen atom donates electron density through resonance to the carbonyl carbon, which slightly reduces its electrophilicity compared to an acyclic ester. However, the ring structure holds the ester group in a planar conformation that maximizes this resonance.

Fused Ring System: The fusion to the carbocyclic ring can influence reactivity. For example, reactions that alter the geometry of the tetrahydrobenzene ring could introduce strain that makes the lactone more susceptible to ring-opening.

Functionalization of the Tetrahydrobenzene Moiety

The tetrahydrobenzene ring contains a cyclohexene (B86901) fragment, which is a site for various chemical modifications.

Aromatization: One of the key transformations is the dehydrogenation of the tetrahydrobenzene ring to form the corresponding fully aromatic isocoumarin (B1212949) structure, 1H-isochromen-3(4H)-one. This can be achieved using catalytic methods, for example, with a palladium on carbon (Pd/C) catalyst at high temperatures or by using a chemical oxidant. Catalytic systems involving o-quinones have proven effective for the aerobic dehydrogenation of similar tetrahydroquinoline systems to quinolines under mild conditions, a strategy that could be analogous here.

Halogenation: The double bond within the cyclohexene ring can undergo electrophilic addition with halogens like bromine (Br₂). Furthermore, allylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator, which would install a bromine atom at the C5 or C8 position, providing a handle for further nucleophilic substitution or elimination reactions. The bromination of similar tetrahydroindene structures has been reported to proceed effectively with NBS. nih.gov

Oxidation: The allylic positions (C5 and C8) are susceptible to oxidation, which can introduce new functional groups such as hydroxyl or carbonyl groups, leading to more complex derivatives.

Reactions at the Carbonyl Center

Reactions can also occur at the carbonyl group without causing the lactone ring to open.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the lactone to the corresponding diol, (2-(hydroxymethyl)cyclohex-1-en-1-yl)methanol, via a ring-opening mechanism. However, milder or more sterically hindered reagents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the carbonyl group to the corresponding lactol (a cyclic hemiacetal) at low temperatures.

Hydrazone Formation: In a reaction analogous to ketone chemistry, the carbonyl oxygen can be replaced by a nitrogen-containing group. Studies on the related 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-dione scaffold show that it reacts with hydrazines to selectively form the corresponding 5-hydrazono derivative, demonstrating that the carbonyl group can react while leaving the lactone ring intact. researchgate.net

| Reagent | Product | Notes |

|---|---|---|

| LiAlH₄ | (2-(hydroxymethyl)cyclohex-1-en-1-yl)methanol (Diol) | Leads to reductive ring-opening. |

| DIBAL-H | Corresponding Lactol (Cyclic Hemiacetal) | Requires low temperatures to prevent ring-opening. |

| Hydrazine (N₂H₄) | Corresponding Hydrazone | Reaction at the C3 carbonyl; ring remains intact. researchgate.net |

Derivatization Strategies for Structural Modification

The structural modification of the this compound scaffold, a class of saturated isocoumarins, is a key area of research for developing new compounds with tailored properties. Derivatization strategies primarily focus on the introduction of various substituents at the C-3 and C-4 positions of the pyranone ring, modification of the lactone carbonyl group, and substitution on the carbocyclic ring. These modifications are often achieved through modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions.

A significant focus of derivatization has been on the synthesis of 3,4-disubstituted isocoumarins, which can be achieved through palladium-catalyzed annulation of internal alkynes. acs.org This method provides a regioselective route to isocoumarins bearing aryl, silyl, ester, and other bulky groups. acs.org Palladium-catalyzed reactions have also been employed for the synthesis of isocoumarins through the incorporation of tert-butyl isocyanide, which serves as a carbonyl source. organic-chemistry.orgnih.govacs.org This approach is noted for its efficiency and tolerance of a wide range of substrates. organic-chemistry.orgacs.org Furthermore, palladium-catalyzed carbonylation of ω-(o-haloaryl)-substituted ketones offers an efficient pathway to isocoumarins, including naturally occurring products like thunberginol A. nih.gov

Beyond the synthesis of the core structure with predefined substituents, direct derivatization of the isocoumarin scaffold is also a viable strategy. For instance, the lactone carbonyl can be converted to a thiocarbonyl group using Lawesson's reagent, yielding the corresponding 1-thio-isocoumarins. researchgate.netdistantreader.org The aromatic ring of isocoumarins can undergo halogenation, as demonstrated by the synthesis of 5-chloro-, 7-chloro-, and 5,7-dichloro-isocoumarin derivatives. rsc.org These halogenated compounds can serve as handles for further cross-coupling reactions.

The C-3 and C-4 positions are particularly amenable to modification. The synthesis of 3-aryl-4-cyano isocoumarins has been reported, and these derivatives can be further transformed into isoquinolinones. researchgate.net The introduction of nitrogen-containing substituents is another important derivatization strategy, leading to compounds such as 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one and 3-azolyl isocoumarins. distantreader.orgresearchgate.net Additionally, the C-3 position can be functionalized with acetic acid moieties, leading to optically active isocoumarin-3-yl-acetic acid derivatives. google.com

The principles of these derivatization reactions on the aromatic isocoumarin core are generally applicable to the 5,6,7,8-tetrahydro scaffold. The presence of the saturated carbocyclic ring may influence reactivity but does not preclude the application of these powerful synthetic methods for generating diverse libraries of novel compounds.

| Position of Modification | Type of Derivatization | Reagents and Conditions | Resulting Substituents/Structures |

| C-3, C-4 | Palladium-catalyzed annulation | Internal alkynes, Pd catalyst | Aryl, silyl, ester, tert-alkyl groups |

| C-3 | Palladium-catalyzed cyclization | tert-Butyl isocyanide, Pd(OAc)2/DPEPhos | Various substituents depending on starting materials |

| C-3 | Introduction of azolyl groups | Azoles | 3-Azolyl derivatives |

| C-3 | Introduction of acetic acid moiety | Addition to isocoumarin-ketene derivative | 3-yl-acetic acid esters |

| C-4 | Introduction of cyano group | Acyl substitution and intramolecular cyclization | 4-Cyano derivatives |

| C-3, C-4 | Introduction of amino groups | Multicomponent reactions | 3,4-Diamino derivatives |

| C-5, C-7 | Chlorination | Chlorinating agents | Chloro groups |

| C-1 (Carbonyl) | Thionation | Lawesson's reagent | Thiocarbonyl group (1-thio-isocoumarin) |

| Starting Material/Core | Derivative | Synthetic Method | Reference |

| Halogen- or triflate-substituted aromatic esters | 3,4-Disubstituted isocoumarins | Palladium-catalyzed annulation with internal alkynes | acs.org |

| o-(1-Alkynyl)benzoates | 3-Substituted isocoumarins | Palladium-catalyzed coupling with vinylic stannanes | acs.org |

| ω-(o-Haloaryl)-substituted ketones | Thunberginol A | Palladium-catalyzed carbonylation | nih.gov |

| 3-Substituted isocoumarins | 1-Thio-isocoumarins | Thionation with Lawesson's reagent | researchgate.netdistantreader.org |

| 2,4-Dimethoxy-6-methylbenzoic acids | Chlorinated 3,4-dihydroisocoumarins | Multi-step synthesis involving chlorination and cyclization | rsc.org |

| Isocoumarin-ketene derivative | Optically active isocoumarin-3-yl-acetic acid esters | Addition of optically active alcohol | google.com |

| 2-Formylbenzoic acid derivatives | 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one | Two-step synthesis | researchgate.net |

Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydro 3h 2 Benzopyran 3 One Derivatives

Elucidating Key Pharmacophoric Features within the Dihydroisocoumarin Scaffold

The dihydroisocoumarin scaffold, characterized by a fused benzene (B151609) and dihydropyran-3-one ring system, forms the fundamental structure for biological activity. nih.gov The core structure consists of a lactone (a cyclic ester), an aromatic ring, and a dihydropyran ring. The analysis of SAR indicates that the intact 1H-2-benzopyran-1-one skeleton is a primary requirement for the gastroprotective activity observed in certain derivatives.

Pharmacophore models, which map the essential steric and electronic features required for biological interaction, help to refine this understanding. For related benzopyran-based molecules, the fused ring system itself has been shown to be critical for activity, with simple phenyl rings lacking this fusion being significantly less active. nih.gov Molecular docking studies on similar scaffolds have highlighted the importance of the pyran oxygen in forming hydrogen bonds with target proteins, while the aromatic A-ring engages in favorable hydrophobic interactions. nih.gov Therefore, the key pharmacophoric features of the 5,6,7,8-tetrahydro-3H-2-benzopyran-3-one scaffold can be summarized as:

The lactone carbonyl group, which can act as a hydrogen bond acceptor.

The aromatic ring, providing a platform for various substitutions and hydrophobic interactions.

The dihydropyran ring, which imparts a specific three-dimensional conformation and contains the chiral center at C-3 in many derivatives.

Impact of Substituent Effects on Biological Profiles (e.g., electron-donating/withdrawing groups)

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. These effects are often categorized based on the substituent's ability to donate or withdraw electrons, which alters the molecule's polarity, charge distribution, and potential for hydrogen bonding. nih.govlasalle.edu

Electron-donating groups (EDGs), such as hydroxyl (-OH) and methoxy (B1213986) (-OMe), generally increase electron density in the aromatic ring. nih.govlasalle.edu The presence and position of hydroxyl groups are particularly pivotal for the bioactivity of many phenolic compounds, including coumarins and flavonoids. nih.gov For some coumarin (B35378) derivatives, an increase in the number of phenolic hydroxyl groups correlates with higher antiradical efficiency. nih.gov Specifically, electron-donating substituents can enhance antioxidative activity by weakening the O-H bond dissociation enthalpy (BDE), making hydrogen atom transfer more favorable. nih.gov

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogens (e.g., -Cl), pull electron density away from the ring system. lasalle.edu In a study of dihydroisocoumarins isolated from a fungus, the presence of a chlorine atom at the C-4 position was found to significantly improve antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com This suggests that for certain biological targets, increasing the electrophilicity or altering the electronic landscape in specific regions of the scaffold is beneficial.

The conjugation of larger moieties, such as fatty acids, alcohols, or amino acids, also dramatically alters the biological profile. nih.govresearchgate.net For instance, conjugating fatty alcohols to the C-7 or C-8 positions of dihydroisocoumarins has yielded compounds with potent antiproliferative activity against human cancer cell lines. nih.gov Similarly, linking amino acid fragments to the dihydroisocoumarin core is a strategy used to create derivatives with diverse pharmacological properties, including gastroprotective effects. researchgate.net

The following table summarizes the observed effects of various substituents on the biological activity of dihydroisocoumarin and related benzopyran derivatives.

| Substituent/Modification | Position | Effect on Biological Activity | Compound Class | Reference(s) |

| Chlorine (Cl) | C-4 | Improved antimicrobial activity | Dihydroisocoumarin | mdpi.com |

| Hydroxyl (-OH) | Aromatic Ring | Pivotal for inhibitory activity; number and position are key | Flavonoids/Coumarins | nih.govresearchgate.net |

| Methoxy (-OMe) | Aromatic Ring | Potentiates anti-inflammatory and urease inhibitory activity | Coumarins | researchgate.net |

| Electron-Donating Groups | C-2 | Enhance antioxidative activity | Isoflavonoids | nih.gov |

| Electron-Withdrawing Groups | C-2 | Reduce antioxidative activity | Isoflavonoids | nih.gov |

| Conjugated Fatty Alcohols | C-7 / C-8 | Potent antiproliferative activity | Dihydroisocoumarin | nih.gov |

| Amino Acid Moiety | - | Significant influence on activity and toxicity | Dihydroisocoumarin | researchgate.net |

Conformational Analysis and its Influence on Biological Activity

Computational methods such as molecular docking are frequently used to predict how these molecules might bind to protein active sites. nih.gov For a series of 3,4-dihydroisocoumarin derivatives, docking calculations predicted that the most active compound forms key hydrogen bonds with specific amino acid residues (Ser190 and Gln192) in its target enzyme, kallikrein 5. nih.gov This highlights that a specific, low-energy conformation is necessary to achieve optimal interaction and subsequent biological effect.

Studies on other conformationally restricted systems, such as tetrahydro-oxadiazines, show that the molecule exists in a mixture of conformations (e.g., axial and equatorial) and that the energy barrier between these states can be measured. clockss.org This conformational flexibility, or lack thereof, can influence bioavailability and efficacy. mdpi.com The introduction of substituents can alter the preferred conformation and, consequently, the biological activity.

Regioselectivity and Stereoselectivity in SAR Development

The specific placement of functional groups (regioselectivity) and the three-dimensional arrangement at chiral centers (stereoselectivity) are paramount in the development of active dihydroisocoumarin derivatives. nih.govnih.gov

Regioselectivity refers to the preferential reaction at one position over another. The synthesis of derivatives with specific substitution patterns is crucial, as the location of a functional group can determine its role in receptor binding. For example, in a series of coumarin derivatives, a hydroxyl group at the para position and a methoxy group at the meta position of an attached phenyl ring were both found to be essential for anti-inflammatory activity. researchgate.net Moving or replacing these groups led to a loss of activity. Similarly, the synthesis of 3,4-dihydroisocoumarins often involves cyclization reactions where the regioselectivity must be controlled to produce the desired isomer. researchgate.net

Stereoselectivity is particularly important for dihydroisocoumarins, as many possess a chiral center at the C-3 position. It is a well-established principle that the stereochemistry of a molecule can have a profound impact on its biological activity, as physiological targets like enzymes and receptors are themselves chiral. mhmedical.comnih.govnih.gov The different enantiomers of a chiral drug can exhibit widely different potencies and effects. nih.gov

For example, studies on various natural products and their analogs consistently show that one stereoisomer is significantly more potent than others. nih.govmalariaworld.orgresearchgate.net In an investigation of 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was critical for uptake or target interaction. nih.gov For dihydroisoxazole-based inhibitors, (S-) stereochemistry at the 5-position of the pharmacophore was shown to confer increased activity. nih.gov The absolute configuration of dihydroisocoumarins isolated from fungi has been confirmed using techniques like circular dichroism and X-ray crystallography, underscoring the importance of stereochemical assignment in SAR studies. nih.gov

Biological Activity Investigations and Mechanistic Insights Non Clinical Focus

Antimicrobial Properties: Antibacterial and Antifungal Evaluations (in vitro/non-human models)

Derivatives of the tetrahydrobenzopyran scaffold have demonstrated notable antimicrobial capabilities in various in vitro studies. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungal strains, often exhibiting significant inhibitory potential.

Green synthesis methods have been employed to create tetrahydrobenzopyran derivatives that show promising antibacterial and antifungal activities. Furobenzopyrone derivatives, which integrate a furan ring with the benzopyran core, have shown a broad spectrum of antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Interestingly, while these furobenzopyrone derivatives retained broad-spectrum antibacterial efficacy, they lost antifungal activity.

The mechanism for some of these antimicrobial actions has been linked to specific molecular targets. For example, benzopyrone compounds are known to exhibit antibacterial effects through the inhibition of the DNA gyrase enzyme, particularly the GyrB subunit.

| Compound Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| Furobenzopyrone derivatives | B. subtilis, S. aureus, E. coli | Broad-spectrum antibacterial activity. | |

| Pyrano[2′,3′:4,5]thiazolo[2,3-b]quinazolines | E. coli, P. aeruginosa, B. subtilis | Potent activity against Gram-negative bacteria; good activity against Gram-positive bacteria. | |

| Dihydropyrrolo[2,1-a]isoquinoline Chalcones | E. coli, B. mycoides, C. albicans | Potent activity against tested bacteria and fungi. |

Antitumor and Antiproliferative Activities (in vitro/cell line studies)

The benzopyran pharmacophore has served as a fertile ground for the development of oncology drug candidates, with numerous derivatives demonstrating significant cytotoxic and antiproliferative effects against a variety of cancer cell lines in vitro.

Novel 5,6,7,8-tetrahydrobenzo[b]pyran derivatives have been synthesized and shown to be highly effective against several human cancer cell lines. Specific derivatives were identified as widely effective against A-549 (lung carcinoma), HC-29 (colorectal adenocarcinoma), and MKN-45 (gastric cancer) cells when compared to the reference drug foretinib. Hybrid compounds, such as benzopyran-4-one-isoxazole esters, have also displayed significant and selective antiproliferative activities against panels of cancer cell lines, with IC50 values in the low micromolar range against cell lines like MDA-MB-231 (breast cancer).

Successive generations of benzopyran molecules have been developed, showing a progressive increase in anti-cancer activity. Third-generation compounds, including Trilexium (TRX-E-009-1) and Cantrixil (TRX-E-002-1), have demonstrated broad anti-cancer potential in high-content screenings of hundreds of cancer cell lines and are cytotoxic to both differentiated and stem-like cancer cells. Furthermore, analogues of the natural alkaloid acronycine, which feature a benzo[b]pyrano[3,2-h]acridin-7-one structure, were found to be significantly more cytotoxic than the parent compound against L1210 leukemia cells in vitro.

| Compound Class/Derivative | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Novel 5,6,7,8-tetrahydrobenzo[b]pyran derivatives | A-549 (lung), HC-29 (colorectal), MKN-45 (gastric) | Widely effective against the three cell lines compared to foretinib. | |

| Benzopyran-4-one-isoxazole esters | MDA-MB-231 (breast cancer) and others | Significant antiproliferative activity with IC50 values ranging from 5.2–22.2 μM against MDA-MB-231. | |

| TRX-E-009-1 (Third-gen benzopyran) | Panel of 240 cancer cell lines | Demonstrated broad anti-cancer potential. | |

| Benzo[b]pyrano[3,2-h]acridin-7-one analogues | L1210 leukemia | Significantly more cytotoxic than the parent compound acronycine. |

Enzyme Inhibition Studies (e.g., relevant to specific biochemical pathways)

The biological activities of benzopyran derivatives are often rooted in their ability to inhibit specific enzymes, thereby disrupting critical biochemical pathways in target organisms. One of the well-documented mechanisms, particularly for antimicrobial activity, is the inhibition of DNA gyrase. Natural antibiotics like novobiocin, which contain a benzopyrone structure, exert their antibacterial effect by targeting the GyrB subunit of this essential enzyme. This suggests that synthetic benzopyranones may share a similar mechanism of action.

In the context of anticancer activity, related heterocyclic compounds have been investigated as inhibitors of enzymes crucial for cancer cell proliferation. For example, novel tetrahydroisoquinolines, which share some structural similarities with the tetrahydrobenzopyran core, have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), two important targets in cancer therapy.

Receptor Ligand Binding and Modulation (e.g., 5-HT1A receptors, vasopressin antagonists)

The serotonin 1A (5-HT1A) receptor, a G protein-coupled receptor (GPCR), is a significant target in neuropharmacology, involved in the modulation of mood and anxiety. These receptors are widely distributed in the central nervous system, including high densities in the hippocampus, cerebral cortex, and raphe nucleus. Activation of 5-HT1A receptors leads to neuronal hyperpolarization and a reduction in firing rate. While direct binding studies of 5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one to these receptors are not detailed in the provided context, the development of selective ligands for 5-HT receptor subtypes is a major area of research. Designing ligands with high selectivity for the 5-HT1A subtype over other serotonin receptors (like 5-HT2, 5-HT6, and 5-HT7) is crucial for developing therapeutics with fewer side effects.

Other Reported Biological Activities (e.g., antioxidant, anti-inflammatory, plant growth regulation in non-human contexts)

Beyond antimicrobial and antitumor effects, derivatives of tetrahydrobenzo[b]pyran have been associated with a variety of other biological activities.

Antioxidant Activity: Several studies have highlighted the antioxidant properties of benzopyran-related structures. Certain new 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine moieties have shown antioxidant capabilities. In a study of condensed thiazoloquinazolines with pyran moieties, specific compounds were found to exhibit significant antioxidant activity at low concentrations.

Anti-inflammatory Activity: The benzopyran skeleton is also a key feature in compounds with anti-inflammatory properties. A series of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides were synthesized and evaluated in rat models, where they were found to be active anti-inflammatory agents with effects comparable to the reference drug piroxicam. Tetrahydrobenzo[b]pyran derivatives have also been reported as anti-inflammatory agents in broader reviews of their applications.

Investigation of Molecular Targets and Pathways in Biological Systems

Understanding the molecular targets and pathways affected by this compound derivatives is key to elucidating their mechanism of action.

For their anticancer effects, a primary molecular basis for third-generation benzopyran compounds has been identified as the potent inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to mitotic delays in cancer cells, ultimately resulting in apoptosis or mitotic slippage. Other research on related chalcone derivatives suggests a mechanism involving the inhibition of anti-apoptotic proteins such as cIAP1 and BCL2, as well as the Epidermal Growth Factor Receptor Kinase (EGFRK), which would promote apoptosis in cancer cells.

In the antimicrobial sphere, the inhibition of the DNA gyrase B subunit stands out as a key mechanism, disrupting bacterial DNA replication.

For neurological activity, the modulation of signaling pathways downstream of the 5-HT1A receptor is critical. These receptors classically couple to inhibitory Gi/o proteins, which in turn inhibit the adenylyl cyclase/protein kinase A (PKA) signaling cascade. They can also activate other pathways, such as the ERK (extracellular signal-regulated kinase) pathway, via G-protein-coupled mechanisms.

Computational Chemistry and Theoretical Studies on 5,6,7,8 Tetrahydro 3h 2 Benzopyran 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to predict molecular properties.

Electronic Structure: DFT calculations can elucidate the electronic landscape of 5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate electron density maps, which visualize the distribution of electrons within the molecule and highlight regions that are electron-rich or electron-poor.

Reactivity: The electronic parameters obtained from DFT calculations are instrumental in predicting the reactivity of the molecule. For instance, the HOMO and LUMO distributions can indicate the likely sites for electrophilic and nucleophilic attacks, respectively. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, can also predict reactive sites by mapping the electrostatic potential onto the electron density surface. Regions of negative potential are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack.

A comprehensive search of scientific literature did not yield specific DFT studies focused solely on this compound. The information presented here is based on the general principles and applications of DFT in chemical research.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide insights into the conformational flexibility and dynamic behavior of a molecule.

For this compound, the tetrahydro- part of the fused ring system imparts significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable and low-energy conformations. This involves simulating the molecule's movement in a solvent environment (typically water) at a given temperature and pressure, mimicking physiological conditions.

The trajectory of the atoms over the simulation time can be analyzed to understand the transitions between different conformations and to calculate the relative populations of these conformers. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. A study on the related compound 5,6,7,8-tetrahydrobiopterin demonstrated that such molecules possess sufficient conformational flexibility to undergo significant variations in molecular shape. core.ac.uk

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein or other receptor.

In the context of this compound, molecular docking could be used to screen for potential biological targets. By docking the molecule into the binding sites of various proteins, researchers can identify which receptors it is most likely to interact with and predict the strength of this interaction, often expressed as a binding affinity or docking score. nih.gov

The modeling would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This detailed view of the binding mode is invaluable for understanding the molecular basis of the compound's potential biological activity and for guiding the design of more potent and selective analogs. While docking studies have been performed on other benzopyran derivatives, specific studies on this compound are not prevalent in the literature. nih.gov

The information provided is a general overview of molecular docking and its potential application to this compound, as specific studies on this compound were not found in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to its biological activity.

A QSAR study on this compound and its derivatives would involve compiling a dataset of these compounds with their measured biological activities. Then, a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.govresearchgate.net

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards more promising candidates. While QSAR studies have been conducted on other classes of benzopyran compounds, a specific QSAR model for this compound is not described in the available literature. plos.org

Table 1: Illustrative Descriptors for a Hypothetical QSAR Study (Note: This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.)

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Lipophilicity and membrane permeability |

| Molecular Weight | Mass of the molecule | Size and steric effects |

| Number of H-bond donors/acceptors | Capacity for hydrogen bonding | Interaction with polar residues in a receptor |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Cell permeability and drug transport |

| HOMO/LUMO Energies | Energies of frontier molecular orbitals | Chemical reactivity and charge transfer |

Prediction of Reaction Pathways and Energetics

Computational chemistry can also be used to predict the most likely pathways for chemical reactions and to calculate the associated energy changes. This is valuable for understanding reaction mechanisms and for optimizing synthetic routes.

For this compound, theoretical methods like DFT can be used to model potential synthetic pathways. For example, one could investigate the mechanism of a key cyclization step in its synthesis. beilstein-journals.org By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed.

While the synthesis of various tetrahydrobenzo[b]pyran derivatives has been reported researchgate.netresearchgate.net, specific theoretical studies on the reaction pathways and energetics for the synthesis of this compound were not identified in the surveyed literature.

Advanced Analytical Techniques for Characterization and Elucidation of 5,6,7,8 Tetrahydro 3h 2 Benzopyran 3 One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound. Unlike low-resolution mass spectrometry, HRMS instruments provide mass measurements with high accuracy, often to within parts-per-million (ppm) or even parts-per-billion (ppb) of the theoretical mass. nih.gov This precision allows for the unambiguous assignment of a molecular formula to an unknown compound by distinguishing between ions with the same nominal mass but different elemental compositions. nih.gov

In the analysis of benzopyran derivatives, mass spectrometry is routinely used to confirm the molecular weight of the target products. For instance, in the synthesis of various 2-amino-4-aryl-5,6,7,8-tetrahydro-4H-benzopyran derivatives, Electron Ionization Mass Spectrometry (EI-MS) was used to identify the molecular ion peaks (M+), confirming the successful synthesis of the intended structures. amazonaws.com Similarly, the mass spectra of novel ethyl N-(3-cyano-4-phenyl-5,6,7,8,-tetrahydro-4H-chromen-2-yl)formimidate derivatives showed characteristic molecular ion peaks, validating their structures. researchgate.net

Table 1: Representative Mass Spectrometry Data for Tetrahydrobenzopyran Derivatives

| Compound | Molecular Formula | Method | Observed m/z [M]+ | Reference |

|---|---|---|---|---|

| 2-Amino-3-Cyano-5,6,7,8-tetrahydro-7,7-dimethyl-4-(4'-nitrophenyl)-5-oxo-4H-benzopyran | C₁₈H₁₇N₃O₄ | EI-MS | 339 | amazonaws.com |

| 2-Amino-3-Cyano-5,6,7,8-tetrahydro-7,7-dimethyl-4-(4'-bromophenyl)-5-oxo-4H-benzopyran | C₁₈H₁₇BrN₂O₂ | EI-MS | 371 | amazonaws.com |

This table showcases how mass spectrometry is used to confirm the molecular weights of synthesized benzopyran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR reveals the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).

¹³C NMR shows the number of different types of carbon atoms and their electronic environments.

For derivatives of the tetrahydrobenzopyran scaffold, NMR is indispensable. For example, the ¹H NMR spectrum of 2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile clearly shows multiplets for the four sets of methylene (B1212753) protons (CH₂) in the saturated ring, a singlet for the pyran proton, and signals for the aromatic and amine protons. researchgate.net The ¹³C NMR spectrum complements this by showing the distinct signals for each carbon atom in the molecule. amazonaws.comresearchgate.net

Table 2: ¹H and ¹³C NMR Data for 2-Amino-3-Cyano-5,6,7,8-tetrahydro-7,7-dimethyl-4-(4'-chlorophenyl)-5-oxo-4H-benzopyran in DMSO-d₆ amazonaws.com

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 0.95 - 1.05 | 2 singlets, 6H, -2CH₃ |

| 2.15 & 2.28 | 2 doublets, 2H, -CH₂ | |

| 2.65 | singlet, 2H, -CH₂ | |

| 4.25 | singlet, 1H, -CH | |

| 7.15 | broad singlet, 2H, -NH₂ | |

| 7.20 - 7.40 | multiplet, 4H, Ar-H | |

| ¹³C NMR | 193 | C=O |

| 165, 158, 145, 135, 126 | Aromatic & C=C carbons | |

| 120 | -CN |

This table details the specific NMR assignments for a representative tetrahydrobenzopyran derivative, illustrating how each signal corresponds to a part of the molecular structure.

Further structural confirmation is achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal correlations between protons, between protons and the carbons they are attached to, and between protons and carbons over two or three bonds, respectively, allowing for the complete and unambiguous assembly of the molecular structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.

For 5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one, the most prominent feature in its IR spectrum would be the strong absorption from the lactone (cyclic ester) carbonyl group (C=O). Saturated ester carbonyls typically show a strong, sharp absorption band in the region of 1735-1750 cm⁻¹. libretexts.org Another key absorption would be the C–O stretch, found in the 1000-1300 cm⁻¹ region. libretexts.org

In studies of related tetrahydrobenzopyran derivatives, IR spectroscopy consistently confirms the presence of key functional groups. For instance, various 2-amino-3-cyano-5-oxo-4H-benzopyran derivatives exhibit characteristic absorptions for the amine group (-NH₂) around 3300-3400 cm⁻¹, the nitrile group (-CN) near 2200 cm⁻¹, and the carbonyl group (C=O) between 1680-1690 cm⁻¹. amazonaws.com The exact position of the carbonyl absorption can shift depending on conjugation and substitution within the molecule. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Tetrahydrobenzopyran Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

|---|---|---|---|

| Amine (N-H) | 3290 - 3420 | Sharp, medium intensity | amazonaws.com |

| Nitrile (C≡N) | 2196 - 2205 | Sharp, medium intensity | amazonaws.com |

| Ketone (C=O) | 1680 - 1690 | Strong, sharp | amazonaws.com |

This table summarizes key IR frequencies used to identify functional groups in complex benzopyran structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides definitive information on bond lengths, bond angles, and absolute stereochemistry, confirming the connectivity and conformation of a molecule beyond any doubt.

While the crystal structure for this compound itself is not described in the surveyed literature, structures of several complex derivatives have been resolved, demonstrating the utility of this technique. For example, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione was determined, revealing a triclinic crystal system with space group P-1. researchgate.net

A more closely related example is 6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carbonitrile, whose structure was determined from high-quality synchrotron diffraction data. nih.gov The analysis confirmed the molecular structure and provided detailed insight into the hydrogen bonding network and electron density distribution. nih.gov

Table 4: Crystallographic Data for 6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carbonitrile nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight (Mr) | 231.29 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.6401 (3) |

| b (Å) | 12.0007 (5) |

| c (Å) | 13.6814 (6) |

| V (ų) | 1254.43 (9) |

| Z | 4 |

This table presents the precise crystallographic parameters obtained for a chroman derivative, highlighting the definitive nature of X-ray analysis.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components in a mixture and for assessing the purity of a final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods.

HPLC is used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is suitable for a wide range of non-volatile and thermally sensitive molecules.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is ideal for volatile and thermally stable compounds. The GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a mass spectrum for each separated component.

In the analysis of benzopyran derivatives, GC-MS is used to analyze reaction products and identify components in complex mixtures. For example, the analysis of a trans-2H-1-Benzopyran, 3,5,6,8a-tetrahydro-2,5,5,8a-tetramethyl- derivative was performed using GC with a DB-5 MS capillary column. nist.gov

Table 5: GC Method Parameters for the Analysis of a Tetrahydro-1-benzopyran Derivative nist.gov

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Active Phase | DB-5 MS |

| Column Length | 30 m |

| Column Diameter | 0.25 mm |

| Carrier Gas | Helium |

This table outlines the specific instrumental conditions for a GC analysis, demonstrating the level of detail required for reproducible purity assessment.

Applications in Chemical Synthesis and Materials Science

5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one as a Synthetic Intermediate for Complex Molecules

The this compound framework serves as a versatile starting point for the synthesis of more complex molecules. The embedded lactone functionality, along with the saturated carbocyclic ring, offers multiple sites for chemical modification, enabling the construction of diverse and elaborate structures.

Lactones, in general, are pivotal intermediates in the synthesis of numerous natural products and biologically active compounds. mdpi.com For instance, the synthesis of prostaglandins (B1171923) and their analogs often involves lactone intermediates to control stereochemistry and facilitate purification. nih.gov Although direct examples of this compound in prostaglandin (B15479496) synthesis are not prominent in the literature, the principles of using cyclic esters to construct complex chiral molecules are broadly applicable. The synthesis of various natural and synthetic lactones with anti-tumor properties further underscores the importance of this class of compounds as synthetic precursors. mdpi.com

The reactivity of the lactone can be harnessed for various transformations. For example, the hydrolysis of the ester bond can unmask a carboxylic acid and a secondary alcohol, providing two functional handles for further elaboration. wikipedia.org This ring-opening can be a key step in the synthesis of polycyclic systems. For instance, transformations of related dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-diones, which also contain a lactone-like moiety, have been used to construct complex polycyclic pyridones. nih.gov

Furthermore, the carbocyclic portion of this compound can be functionalized to introduce additional complexity. For example, related tetrahydroquinoline derivatives have been synthesized and functionalized at various positions. mdpi.com While a different heterocyclic system, the synthetic strategies for modifying the saturated ring could potentially be adapted.

The synthesis of complex molecules often relies on the strategic use of building blocks that offer a combination of rigidity and functional group accessibility. The structure of this compound, with its fused ring system, provides a semi-rigid core that can be elaborated upon to create molecules with defined three-dimensional shapes, a critical aspect in fields like medicinal chemistry and materials science.

Polymerization and Materials Applications of Lactone Derivatives (General, if applicable to this specific structure)

The ROP of lactones can be initiated by various catalytic systems, including cationic, anionic, and coordination-insertion mechanisms, leading to polyesters with controlled molecular weights and architectures. chemrxiv.orgmdpi.com For instance, the ROP of ε-caprolactone, another six-membered lactone, is a widely studied process that yields polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with numerous medical and environmental applications. The polymerization of a CO2-derived tri-substituted six-membered lactone has been shown to produce both linear and cyclic polyesters with high molecular weight and chemical recyclability. chemrxiv.org

The properties of the resulting polyester are highly dependent on the structure of the parent lactone. The presence of the fused tetrahydrobenzo moiety in this compound would be expected to impart rigidity and hydrophobicity to the resulting polymer chain compared to polyesters derived from simpler aliphatic lactones. This could lead to materials with distinct thermal and mechanical properties, potentially suitable for applications requiring higher strength and thermal stability.

The table below summarizes the polymerization of some related cyclic esters, illustrating the versatility of ROP in creating diverse polymeric structures.

| Monomer | Polymerization Method | Resulting Polymer | Potential Applications |

| ε-Caprolactone | Ring-Opening Polymerization (ROP) | Polycaprolactone (PCL) | Biodegradable plastics, medical implants, drug delivery |

| L-Lactide | Ring-Opening Polymerization (ROP) | Polylactic acid (PLA) | Bioplastics, sutures, tissue engineering |

| Tetrahydrofuran | Cationic Ring-Opening Polymerization | Polytetrahydrofuran (PTHF) | Elastomers, coatings |

| CO2-derived Tri-substituted Lactone | Ring-Opening Polymerization (ROP) | Linear and Cyclic Polyesters | Chemically recyclable polymers |

This table presents general information on the polymerization of related cyclic esters and does not imply that this compound undergoes these exact transformations under the same conditions.

The potential for copolymerization of this compound with other cyclic monomers could further expand the range of accessible materials. Copolymerization allows for the fine-tuning of polymer properties by combining the characteristics of different monomers in a single polymer chain.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

Direct academic contributions focusing exclusively on 5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one are limited. Its primary recognition in the literature is as a constituent of the broader family of dihydroisocoumarins, which are naturally occurring lactones isolated from a wide variety of sources including plants, fungi, and bacteria. nih.govtubitak.gov.trresearchgate.net This class of compounds is noted for its significant structural diversity and a wide spectrum of biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antitumor properties. nih.govrsc.org

The key contribution related to this specific structural framework involves the synthesis of derivatives. For instance, a nickel-catalyzed two-component cyclization of diynes with carbon dioxide has been successfully employed to create the bicyclic 2H-pyran-2-one core, yielding compounds such as 1,4-Diethyl-5,6,7,8-tetrahydro-3H-2-benzopyran-3-one. thieme-connect.de This synthetic work underscores the accessibility of the tetrahydro-2-benzopyran-3-one skeleton, positioning it as a viable starting point for the development of compound libraries. The academic significance of this compound, therefore, currently lies not in its own documented activities, but in its potential as a foundational molecule for synthetic and medicinal chemistry explorations based on the established value of the dihydroisocoumarin scaffold.

Unexplored Research Avenues for this compound

The scarcity of dedicated research on this compound means that numerous avenues remain open for investigation.

Comprehensive Biological Screening: Given that the parent dihydroisocoumarin class exhibits a vast range of bioactivities, a primary unexplored area is the systematic biological screening of this specific compound. nih.govtubitak.gov.tr Its potential as an anticancer, antimicrobial, antioxidant, or anti-inflammatory agent is yet to be determined. rsc.orgalfa-chemistry.com Screening against enzyme targets like α-glucosidase and α-amylase, for which other coumarin (B35378) derivatives have shown inhibitory potential, could also be a valuable pursuit. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how chemical modifications to the this compound scaffold affect biological activity is a crucial next step. This would involve the synthesis of a library of analogues with substitutions on both the saturated carbocyclic ring and the pyranone ring to establish clear SAR trends.

Elucidation of Action Mechanisms: Should any significant biological activity be identified, subsequent studies to determine the molecular mechanism of action would be essential. This includes identifying specific cellular targets and pathways, which is a fundamental step in drug discovery.

Stereoselective Synthesis: Developing novel and efficient synthetic routes to access enantiomerically pure forms of substituted this compound derivatives would be a significant contribution, as the stereochemistry of dihydroisocoumarins is often critical to their biological function.

Emerging Methodologies and Technologies in Dihydroisocoumarin Research

Future synthesis of this compound and its derivatives can benefit immensely from recent technological and methodological advancements in lactone synthesis.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. Future work could employ biocatalysis, using enzymes like lipases and esterases for cleaner, more selective lactonization reactions. numberanalytics.com The use of environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents, as well as solvent-free mechanochemical methods like grinding, presents another green avenue. numberanalytics.comnih.gov

Advanced Catalytic Systems: The development of novel catalysts offers powerful tools for molecule construction. C-H activation, in particular, has emerged as a revolutionary technique for turning simple, inexpensive starting materials into complex lactones, a method that could be adapted for this scaffold. sciencedaily.com Furthermore, advanced transition-metal-catalyzed reactions, such as palladium-catalyzed cycloadditions, provide efficient pathways to medium-ring lactones and related structures. rsc.org

Flow Chemistry and Automation: The application of continuous flow processing can enhance the synthesis of this compound by improving reaction control, safety, and scalability. numberanalytics.com Coupled with machine learning and AI, these systems can accelerate the optimization of reaction conditions and the discovery of new derivatives. numberanalytics.com

Enzymatic Pathway Engineering: Inspired by the discovery of enzyme pathways that produce complex β-lactones, future research could explore the possibility of engineering or harnessing enzymatic systems for the biosynthesis of specific dihydroisocoumarin structures. wustl.edu

Potential for Novel Chemical Entities and Research Tools

The this compound core structure holds considerable promise as a launchpad for creating novel chemical entities (NCEs) and specialized research tools.

New Drug Scaffolds: The dihydroisocoumarin framework is a privileged scaffold in medicinal chemistry. nih.gov By using this compound as a template, novel derivatives can be designed. For example, conjugation with moieties like fatty acids or amines has proven effective in creating potent anticancer agents from other dihydroisocoumarins. alfa-chemistry.com Another promising strategy is dimerization, which has been shown to enhance the antioxidant activity of a dihydroisocoumarin natural product. nii.ac.jp

Probes for Chemical Biology: Derivatives of this compound could be functionalized to serve as chemical probes. By incorporating reporter tags (e.g., fluorescent groups) or reactive moieties, these molecules can be used to identify and study the function of specific biological targets, advancing our understanding of cellular processes.

Development of Specialized Inhibitors: Coumarin-based scaffolds have been investigated as inhibitors for various enzymes. nih.govmdpi.com The unique tetrahydro-fused ring system of this molecule offers a distinct three-dimensional geometry that could be exploited to develop selective inhibitors for enzymes implicated in diseases like diabetes or cancer.

Monomers for Materials Science: Lactones are valuable monomers for the synthesis of biodegradable polyesters. nih.gov The rigid, bicyclic structure of this compound could be explored for the creation of novel polymers with unique thermal and mechanical properties.

Q & A

Q. Basic Research Focus :

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely employed for refining crystal structures, particularly for resolving stereochemical ambiguities in fused-ring systems .

- NMR analysis : - and -NMR coupled with 2D techniques (COSY, HSQC) differentiate between regioisomers. For example, the carbonyl (C3) in the benzopyranone ring shows a distinct shift at ~190 ppm .

Advanced Consideration :

When crystallographic data conflicts with computational models (e.g., DFT-optimized geometries), Hirshfeld surface analysis or charge-density studies can reconcile discrepancies by evaluating intermolecular interactions .

What strategies are recommended for analyzing contradictory biological activity data in structurally similar derivatives?

Advanced Research Focus :

Contradictions often arise from subtle stereochemical or electronic variations. A systematic approach includes:

Structural benchmarking : Compare IC values against crystallographic data (e.g., substituent orientation at C6/C7).

Metabolic stability assays : Hepatic microsome studies identify derivatives prone to rapid Phase I/II metabolism, which may explain erratic in vivo results.

QSAR modeling : Use descriptors like Hammett constants () or dipole moments to correlate electronic effects with activity trends .

Q. Advanced Research Focus :

- Docking studies : AutoDock Vina or Schrödinger Suite can predict binding modes to targets like kinase domains or GPCRs. Focus on hydrogen-bond interactions with the lactone oxygen (O3) and hydrophobic packing of the tetrahydro ring.